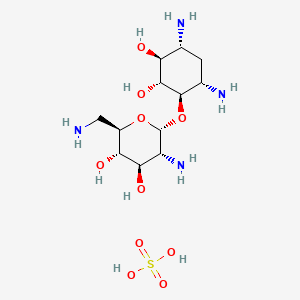

neomycin A sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

35234-28-7 |

|---|---|

Molecular Formula |

C12H28N4O10S |

Molecular Weight |

420.44 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C12H26N4O6.H2O4S/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-5(2,3)4/h3-12,17-20H,1-2,13-16H2;(H2,1,2,3,4)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |

InChI Key |

UPUAISIJDDQCRN-SQAHNGQVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Historical Context of Aminoglycoside Discovery and Research Significance

The journey into the chemical biology of neomycin A begins with the broader history of aminoglycosides. This class of compounds, characterized by amino-sugars linked by glycosidic bonds, became a cornerstone of antibiotic research in the mid-20th century.

The first member of this family, streptomycin, was discovered in 1943 by Selman Waksman, Albert Schatz, and Elizabeth Bugie from the soil bacterium Streptomyces griseus. nih.gov This discovery was a landmark achievement, providing the first effective treatment for tuberculosis. nih.gov Following this success, Waksman's laboratory continued to explore soil actinomycetes, leading to the isolation of neomycin from Streptomyces fradiae in 1949. nih.gov

Initially, the research significance of aminoglycosides was tied to their potent antibacterial activity. It was understood that they inhibited bacterial protein synthesis, but the precise molecular target remained elusive for some time. A pivotal shift occurred when research demonstrated that aminoglycosides exert their effects by directly binding to bacterial ribosomal RNA (rRNA). google.com This discovery was crucial, as it identified RNA as a viable target for small-molecule drugs. It repositioned aminoglycosides from being merely antibiotics to being powerful chemical tools for studying RNA structure, function, and molecular recognition.

| Key Historical Discoveries in Aminoglycoside Research |

| 1943 |

| 1949 |

| 1987 |

Biosynthesis and Microbial Production of Neomycin a Sulfate

Natural Producers and Fermentation Processes

The primary natural sources of neomycin are soil-dwelling bacteria belonging to the genus Streptomyces. These filamentous actinomycetes are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Streptomyces fradiae is the most well-known and commercially utilized producer of the neomycin complex. wikipedia.orgwikipedia.org First isolated in 1949 by Selman Waksman and his student Hubert Lechevalier, this bacterium has been the subject of extensive research to enhance antibiotic production. wikipedia.org While S. fradiae is the principal producer, other actinomycetes, such as Streptomyces albogriseus, have also been identified as neomycin producers. wikipedia.org The production of neomycin by these microorganisms is heavily influenced by the composition of the fermentation medium, with factors like nitrogen sources and mineral content playing a crucial role. mdpi.comnih.gov For instance, studies have shown that ammonium (B1175870) sulfate (B86663) can significantly promote the biosynthesis of neomycin B, a derivative of neomycin A, by enhancing the expression of genes within the neomycin biosynthetic cluster. mdpi.com

While submerged fermentation is the traditional method for large-scale neomycin production, solid-state fermentation (SSF) has emerged as a promising alternative, particularly for research and optimization studies. nih.gov SSF involves the cultivation of microorganisms on a solid substrate with a limited amount of free water. This technique can offer advantages in terms of product yield and stability.

Research has focused on optimizing various parameters in SSF to maximize neomycin production by Streptomyces fradiae. Key factors that have been investigated include the choice of substrate, moisture content, pH, and nutrient supplementation. For example, coconut oil cake has been successfully used as a solid substrate. nih.gov The optimization of nutritional factors such as ammonium chloride, sodium nitrate (B79036), and L-histidine has been shown to significantly increase neomycin yields. nih.gov In one study, the use of a nylon sponge as an inert support in semi-solid-state fermentation led to a neomycin production of 13,903 µg/mL, which was significantly higher than that obtained in submerged fermentation. nih.gov Another study utilizing apple pomace as a substrate in SSF achieved a high yield of 2765 µg/g of substrate after optimizing physical and chemical parameters. researchgate.netijpsdronline.com

Below is an interactive data table summarizing the optimization of various parameters for neomycin production in solid-state fermentation.

| Parameter | Optimized Value/Condition | Substrate | Organism | Reference |

| Inoculum Size | 2x10^6 CFU/g | Apple Pomace | S. fradiae NCIM 2418 | researchgate.net |

| Substrate Particle Size | 1.2 mm | Apple Pomace | S. fradiae NCIM 2418 | researchgate.net |

| Incubation Temperature | 30°C | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Initial pH | 8.0 | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Initial Moisture Level | 70% | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Additional Carbon Source | Fructose (1% w/v) | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Additional Nitrogen Source | (NH4)2HPO4 (1% w/v) | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Additional Amino Acid | L-glutamine (1% w/v) | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

| Incubation Period | 10 days | Apple Pomace | S. fradiae NCIM 2418 | researchgate.netijpsdronline.com |

Elucidation of Biosynthetic Pathways

The biosynthesis of the neomycin complex is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes. Neomycin A, also known as neamine (B104775), serves as a crucial intermediate in the formation of the more complex neomycin B and C. wikipedia.org

The biosynthesis of neomycin begins with the formation of the 2-deoxystreptamine (B1221613) (2-DOS) ring, a central scaffold of many aminoglycoside antibiotics. rsc.org A key intermediate in the pathway is neamine (neomycin A), which is formed by the glycosylation of 2-DOS. nih.gov The gene cluster responsible for neomycin biosynthesis contains genes encoding various enzymes, including glycosyltransferases, aminotransferases, dehydrogenases, and deacetylases. wikipedia.orgnih.gov

Specifically, the glycosyltransferase Neo8 is responsible for transferring N-acetylglucosamine to 2-DOS in an early step of the pathway. nih.gov Another glycosyltransferase, Neo15, acts later in the pathway, transferring an aminosugar to ribostamycin (B1201364) to form a more complex intermediate. nih.gov The deacetylase Neo16 is involved in removing acetyl groups from N-acetylglucosamine moieties. nih.gov The pathway proceeds through several other intermediates, with the sequential addition of sugar moieties to the 2-DOS core, ultimately leading to the formation of neomycin B and C. wikipedia.org

Neomycin B and neomycin C are stereoisomers, differing in the configuration at the C-5''' position of the neosamine C moiety. wikipedia.orgnih.gov The final step in the biosynthesis of neomycin B is the epimerization of neomycin C. nih.gov This conversion is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme called NeoN. nih.gov The NeoN enzyme utilizes a radical mechanism to abstract a hydrogen atom from the C-5''' position of neomycin C, leading to the formation of a radical intermediate. nih.gov Subsequent re-addition of a hydrogen atom results in the inversion of the stereochemistry at this position, yielding neomycin B. nih.gov

Genetic and Metabolic Engineering Approaches for Enhanced Production

To meet the commercial demand for neomycin, significant efforts have been directed towards improving production yields through genetic and metabolic engineering of Streptomyces fradiae. nih.govbohrium.com These strategies aim to overcome regulatory bottlenecks in the biosynthetic pathway and increase the flux of precursors towards neomycin synthesis.

One approach involves the overexpression of positive regulatory genes or the disruption of negative regulatory genes within the neomycin biosynthetic gene cluster. nih.gov For example, disrupting the negative regulatory gene neoI and overexpressing key structural and regulatory genes has led to enhanced neomycin production. nih.govbohrium.com Another strategy focuses on increasing the supply of essential precursors. Supplementing the fermentation medium with N-acetyl-D-glucosamine and L-glutamine has been shown to significantly boost neomycin yields in engineered strains. nih.govbohrium.com

The table below presents a summary of various genetic and metabolic engineering strategies and their impact on neomycin production.

| Engineering Strategy | Target Gene(s)/Pathway | Effect on Neomycin Production | Host Strain | Reference |

| Disruption of negative regulator | neoI | Increased production | S. fradiae CGMCC 4.576 | nih.gov |

| Overexpression of regulatory genes | neoR, neoH | Increased transcription of biosynthetic genes | S. fradiae CGMCC 4.576 | nih.gov |

| Precursor feeding | N-acetyl-D-glucosamine and L-glutamine supplementation | 62% and 107% improvement, respectively | Engineered S. fradiae | nih.gov |

| Multi-copy gene cluster expression | Entire neo cluster | 36% enhancement | S. fradiae CGMCC 4.576 | nih.govbohrium.com |

| Overexpression of epimerase and SAM synthetase | neoN, metK | Increased neomycin B to C ratio, ~13.1% increase in neomycin B | S. fradiae | nih.gov |

| CRISPR/Cas9n-mediated gene deletion | nagB (glucosamine-6-phosphate deaminase) | Benefited neomycin synthesis | S. fradiae | asm.org |

| Overexpression of transcription factor | NecR | 23% enhancement of neomycin B | S. fradiae SF-2 | researchgate.net |

Mutagenesis Strategies (e.g., Atmospheric and Room Temperature Plasma)

A pivotal approach to enhancing antibiotic production in industrial microorganisms is through mutagenesis, which introduces genetic variations that can lead to strains with superior production capabilities. Atmospheric and Room Temperature Plasma (ARTP) has emerged as a potent mutagenesis tool for breeding high-yield Streptomyces fradiae strains. mdpi.com

ARTP utilizes a radio-frequency atmospheric-pressure glow discharge plasma to induce DNA damage, which, upon repair by the cell's SOS system, can result in stable genetic alterations. mdpi.com This method is favored for its high mutation frequency and operational safety. mdpi.com

In one notable study, a wild-type strain of S. fradiae underwent six successive rounds of ARTP mutagenesis. mdpi.com This iterative process led to the identification of a high-producing mutant strain, designated Sf6-2. mdpi.com The initial potency of the Sf6-2 mutant showed a significant increase of 45% compared to the wild-type strain, reaching 7780 ± 110 U/mL. mdpi.com Furthermore, this mutant demonstrated remarkable genetic stability in its neomycin production levels over six generations, a crucial characteristic for industrial applications. mdpi.com The cumulative effect of the multiple ARTP mutagenesis rounds was evident, with a progressive increase in the proportion of positive mutant strains. mdpi.com

| Mutagenesis Round | Resulting Strain | Neomycin Potency (U/mL) | Increase over Wild-Type (%) |

|---|---|---|---|

| Wild-Type | S. fradiae GC 6010 | ~5365 | - |

| 6 | Sf6-2 | 7780 ± 110 | ~45 |

Transcriptomic and Proteomic Analysis of High-Yield Strains

To understand the molecular mechanisms underlying the enhanced neomycin production in mutant strains, transcriptomic and proteomic analyses are invaluable. These techniques allow for a global view of gene and protein expression levels, respectively, providing insights into the metabolic pathways that are altered in high-yield strains compared to their wild-type counterparts.

A comparative transcriptomic analysis between a wild-type S. fradiae strain and a high-yielding mutant revealed significant variations in the expression levels of numerous genes. Specifically, key genes within the neomycin biosynthetic gene cluster (neo cluster) were found to be upregulated in the high-yield strain. This upregulation is a direct indicator of increased metabolic flux towards neomycin synthesis.

Further analysis identified several transcription factors with differential expression. One such transcription factor, NecR, was found to play a pivotal role in regulating neomycin production. Overexpression of NecR in a high-yield mutant strain led to a further 23% increase in neomycin B titer, reaching 11,546 U/mL in shake flask cultivation. It was demonstrated that NecR binds to the promoter region of the neoS gene, thereby enhancing its transcription and subsequently boosting neomycin synthesis.

The addition of certain compounds to the fermentation medium can also influence gene expression. For instance, the supplementation of 60 mM ammonium sulfate was shown to enhance the expression of neo genes. A comparative transcriptomic analysis of S. fradiae cultured with and without this supplement showed that ammonium sulfate inhibited the Embden-Meyerhof-Parnas (EMP) pathway and the tricarboxylic acid (TCA) cycle, while simultaneously upregulating the genes involved in neomycin biosynthesis. This suggests a redirection of metabolic resources towards antibiotic production. Overexpression of the neoE gene in conjunction with the addition of ammonium sulfate resulted in a neomycin B potency of 17,399 U/mL, a 51.2% increase compared to the control high-yield strain.

Optimization of Fermentation Medium Components

The composition of the fermentation medium profoundly impacts the growth of S. fradiae and its production of neomycin A sulfate. Optimization of medium components is, therefore, a critical step in maximizing antibiotic yield, especially for newly developed mutant strains which may have altered nutritional requirements.

For the high-yielding S. fradiae Sf6-2 mutant, generated through ARTP mutagenesis, the original fermentation medium was no longer optimal. mdpi.com A Plackett-Burman design was employed to screen for the most influential medium components affecting neomycin potency. mdpi.com This statistical approach identified soluble starch, peptone, and ammonium sulfate as the key factors. mdpi.com

Subsequently, a Box-Behnken design and response surface methodology were used to determine the optimal concentrations of these three components. mdpi.com The optimized medium composition was found to be 73.98 g/L of soluble starch, 9.23 g/L of peptone, and 5.99 g/L of ammonium sulfate. mdpi.com Fermentation of the Sf6-2 mutant in this optimized medium resulted in a neomycin potency of 10,849 ± 141 U/mL. mdpi.com This represented a 40% increase compared to the yield in the un-optimized medium and a 100% enhancement over the original wild-type strain. mdpi.com

| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |

|---|---|---|

| Soluble Starch | Not specified in detail | 73.98 |

| Peptone | Not specified in detail | 9.23 |

| Ammonium Sulfate | Not specified in detail | 5.99 |

In another study focusing on solid-state fermentation of S. fradiae NCIM 2418, various nitrogen sources were evaluated. researchgate.netnih.govnih.gov Ammonium chloride, sodium nitrate, L-histidine, and ammonium nitrate were identified as significant factors. researchgate.netnih.govnih.gov The optimized concentrations were determined to be 2.00% ammonium chloride, 1.50% sodium nitrate, 0.250% L-histidine, and 0.250% ammonium nitrate, leading to a neomycin production of 19,642 g/kg of dry coconut oil cake. researchgate.netnih.govnih.gov

Compound Index

| Compound Name |

|---|

| Ammonium Chloride |

| Ammonium Sulfate |

| L-histidine |

| This compound |

| Neomycin B |

| Peptone |

| Sodium Nitrate |

| Soluble Starch |

Molecular Mechanism of Action at the Ribosomal Level

Interaction with Bacterial Ribosomes

The interaction of neomycin A with the bacterial ribosome is a highly specific process, central to its antibiotic activity. It selectively binds to the small ribosomal subunit, initiating a cascade of events that disrupt protein synthesis.

The canonical target for neomycin A is the 30S ribosomal subunit. Within this subunit, the compound binds with high affinity to a specific pocket within the 16S ribosomal RNA (rRNA). This binding site is located at the decoding center, also known as the aminoacyl-tRNA site (A-site). The A-site is functionally critical, as it is responsible for recognizing the mRNA codon and selecting the corresponding aminoacyl-tRNA.

Neomycin A docks into a deep groove of helix 44 (h44) of the 16S rRNA. The binding is primarily driven by a combination of electrostatic interactions and specific hydrogen bonds. The positively charged amino groups of the neomycin A molecule form strong electrostatic attractions with the negatively charged phosphate (B84403) backbone of the rRNA. This initial electrostatic interaction positions the drug molecule for more specific contacts that define its high-affinity binding.

The binding of neomycin A to the A-site is not a passive event; it actively remodels the local architecture of the 16S rRNA. In a normal, unbound state, two universally conserved adenine (B156593) residues, A1492 and A1493, are stacked within helix 44. During the decoding of a cognate codon-anticodon pair, these two bases flip out of the helix to form hydrogen bonds that stabilize the interaction, acting as a quality control checkpoint.

Neomycin A binding mimics this "active" state. It forces residues A1492 and A1493 to adopt this extrahelical, "flipped-out" conformation, effectively locking the A-site into a state that signals a correct codon-anticodon match, even when one is not present. This drug-induced conformational state is the structural basis for the subsequent disruption of translational accuracy.

The primary consequence of the neomycin A-induced conformational lock at the A-site is a dramatic increase in mRNA misreading. By pre-stabilizing the "flipped-out" conformation of A1492 and A1493, neomycin A significantly lowers the free-energy difference between the binding of cognate (correct) and near-cognate (incorrect) aminoacyl-tRNAs.

This reduction in selectivity allows the ribosome to accept and incorporate incorrect amino acids into the growing polypeptide chain at a high frequency. The synthesis of a large number of aberrant, non-functional, or misfolded proteins exerts significant proteotoxic stress on the bacterial cell, disrupting essential cellular functions and ultimately leading to cell death.

| Scenario | Condition | A-Site Conformation | Outcome |

|---|---|---|---|

| Normal Translation (Cognate tRNA) | No Neomycin A | A1492/A1493 flip out to stabilize correct pairing | Accurate protein synthesis |

| Normal Translation (Near-Cognate tRNA) | No Neomycin A | A1492/A1493 remain stacked; tRNA is rejected | High translational fidelity maintained |

| Inhibited Translation (Near-Cognate tRNA) | Neomycin A Present | A1492/A1493 are pre-locked in a flipped-out state | Incorrect tRNA is accepted; mRNA is misread |

In addition to inducing misreading, neomycin A can also inhibit the translocation step of elongation. Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, catalyzed by Elongation Factor G (EF-G). The tight binding of neomycin A within the A-site can sterically hinder the necessary conformational changes required for the ribosome to move to the next codon. This interference can trap the ribosome in a pre-translocation state, effectively stalling protein synthesis on that mRNA template. This dual mechanism—inducing misreading and inhibiting translocation—makes neomycin A a potent inhibitor of bacterial protein synthesis.

Structure-Activity Relationships (SAR) in Ribosomal Binding

The high-affinity and specific binding of neomycin A to the ribosomal A-site is dictated by its unique chemical structure. Neomycin A, also known as neamine (B104775), is a disaccharide composed of two key glycosidic rings. The specific arrangement and chemical nature of the functional groups on these rings are critical for its biological activity.

Neomycin A consists of a 2-deoxystreptamine (B1221613) (2-DOS) ring (Ring I) glycosidically linked to a D-glucosamine ring (Ring II). Each ring plays a distinct but cooperative role in binding to the 16S rRNA A-site.

Ring I (2-deoxystreptamine): This aminocyclitol ring serves as the foundational scaffold for ribosomal recognition. Its two amino groups at the 1- and 3-positions are protonated at physiological pH, conferring a positive charge. These charged groups form critical electrostatic interactions with the phosphate groups of G1491 and U1495 in the rRNA backbone. The specific stereochemistry of the hydroxyl group at the 6-position is also important for proper orientation within the binding pocket.

Ring II (D-glucosamine): This ring provides additional contacts that enhance both binding affinity and specificity. The 2'-amino group and the 6'-hydroxyl group of Ring II form crucial hydrogen bonds with the O4 and N7 atoms of the G1405 nucleotide and the phosphate of A1408. These interactions are essential for locking the drug into its binding site and for inducing the conformational changes in the A-site that lead to misreading. The 3'- and 4'-hydroxyl groups also contribute to the network of hydrogen bonds that stabilize the drug-rRNA complex.

The cooperative interaction of these two rings creates a molecule perfectly shaped and charged to bind to the bacterial ribosomal A-site with high precision, making neomycin A an effective antibiotic agent.

| Structural Component | Key Functional Group(s) | Primary Contribution to Binding |

|---|---|---|

| Ring I (2-deoxystreptamine) | 1-NH2, 3-NH2 (protonated) | Core electrostatic interactions with rRNA phosphate backbone; foundational anchoring. |

| Ring II (D-glucosamine) | 2'-NH2, 6'-OH | Specific hydrogen bonding with key nucleotides (e.g., G1405); enhances affinity and induces conformational change. |

| Ring II (D-glucosamine) | 3'-OH, 4'-OH | Additional hydrogen bonding, contributing to overall stability of the drug-rRNA complex. |

Influence of Amino Group Protonation and Ionic Strength on Ribosomal Interaction

The interaction between neomycin and the ribosomal A-site is critically dependent on the electrostatic attraction between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA. researchgate.net Consequently, factors that influence these charges, such as pH and ionic strength, significantly modulate the binding affinity.

The various amino groups on the neomycin molecule exhibit different pKa values, meaning they become protonated (positively charged) at different pH levels. acs.orgnih.gov Studies on neomycin B, a close analog of neomycin A, have determined these pKa values, which range from approximately 6.9 to 9.5. nih.gov The binding of neomycin to its RNA target is coupled to the uptake of protons, particularly at higher pH values. acs.orgnih.gov For instance, at pH 9.0, the binding of neomycin B to a model A-site RNA is linked to the uptake of 3.80 protons, indicating that several amino groups must become protonated for effective binding to occur. nih.gov This pH-dependent protonation suggests that the local environment of the RNA binding pocket can influence the charge state of the drug, favoring the bound, protonated form. acs.org

The ionic strength of the surrounding medium also plays a crucial role. The binding affinity is sensitive to the concentration of ions, such as Na⁺, in the solution. acs.org An increase in ionic strength generally weakens the binding by screening the electrostatic interactions between the drug and the rRNA. The relationship between the logarithm of the binding constant (log(Kₐ)) and the logarithm of the salt concentration is often linear, and studies show that at least three of neomycin's amino groups participate in these crucial electrostatic interactions with the host RNA. acs.org

Table 1: pKa Values of Amino Groups in Neomycin B (Data from studies on Neomycin B, a close structural analog of Neomycin A)

| Amino Group Position | pKa Value |

|---|---|

| 3 | 6.92 |

| 1 | > 8.5 (approx.) |

| 2' | > 8.5 (approx.) |

| 6' | > 8.5 (approx.) |

| 2''' | > 8.5 (approx.) |

This table is based on data for Neomycin B as detailed pKa studies for Neomycin A are less common. The values highlight that different groups have distinct protonation behaviors. nih.gov

Comparative Analysis of Neomycin A, B, and C Binding Properties

Neomycins A, B, and C are part of the neomycin complex and differ in the structure of their appended sugar moieties. Most detailed binding studies utilize neomycin B as the representative compound for the neomycin class, comparing it with other aminoglycosides like paromomycin (B158545) and ribostamycin (B1201364) to elucidate the role of specific structural features. nih.govacs.orgnih.gov

Neomycin and paromomycin are structurally very similar; the key difference is at the 6' position of ring I, which is an amino group (-NH₂) in neomycin and a hydroxyl group (-OH) in paromomycin. nih.govnih.gov This single substitution has a significant impact on binding affinity and biological activity. The protonated 6'-amino group in neomycin provides an additional positive charge, leading to stronger electrostatic interactions with the rRNA phosphate backbone compared to the neutral hydroxyl group in paromomycin. nih.govasm.org This results in a more favorable binding enthalpy for neomycin. nih.gov Experimental data shows that neomycin binds more tightly and has a greater stabilizing effect on the ribosome structure than paromomycin. nih.govasm.org

Table 2: Comparative Activity of Neomycin-Class Aminoglycosides

| Compound | Key Structural Difference from Neomycin | Relative Binding/Activity |

|---|---|---|

| Neomycin | - | High |

| Paromomycin | 6'-OH group instead of 6'-NH₂ group | Lower than Neomycin nih.govasm.org |

| Ribostamycin | Lacks Ring IV | Lower than Neomycin nih.gov |

| Neamine | Lacks Rings III and IV | Significantly lower than Neomycin nih.gov |

This table summarizes the impact of specific structural motifs on the biological activity of neomycin and related compounds.

Computational Modeling of Ribosome-Neomycin A Sulfate (B86663) Complexes

Computational methods, including molecular docking and dynamics simulations, provide powerful tools for investigating the interaction between neomycin A and the ribosome at an atomic level. These in silico approaches complement experimental data by offering detailed insights into binding poses, interaction energies, and the dynamic nature of the complex. pnas.orgnih.gov

Molecular Docking and Dynamics Simulations of Ligand-RNA Interactions

Molecular docking is used to predict the preferred orientation of neomycin within the rRNA A-site binding pocket. core.ac.ukacs.org These simulations position the positively charged ammonium (B1175870) groups of the neomycin molecule into complementary electronegative pockets of the RNA, which are created by the dense arrangement of phosphate groups. core.ac.uk Docking studies successfully place neomycin's core rings (I and II) into the major groove of the A-site, consistent with experimental structures. acs.orgcore.ac.uk

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the neomycin-rRNA complex over time. technion.ac.ilplos.orgnih.gov MD simulations reveal a detailed network of interactions that stabilize the complex, including:

Hydrogen Bonds: Specific hydrogen bonds form between the hydroxyl and amino groups of neomycin and the bases and phosphate backbone of the rRNA. nih.govnih.gov For example, ring I is known to form a pseudo-base pair with residue A1408. nih.govuzh.ch

Electrostatic Contacts: The protonated amino groups of neomycin form strong, charge-based interactions with the anionic phosphate groups of the rRNA backbone. researchgate.net

MD simulations have also been used to compare the dynamics of the A-site when bound to different aminoglycosides, showing how the presence of the 6'-amino group in neomycin (versus the 6'-hydroxyl in paromomycin) leads to more stable interactions and reduced flexibility in the complex. nih.gov

Energy Landscape Analysis of Binding Conformations

Energy landscape analysis, often derived from advanced MD simulations, provides a map of the free energy associated with different conformations of the neomycin-ribosome system. pnas.orgresearchgate.net This analysis helps to understand the mechanism and pathway of binding.

Studies on neomycin binding to RNA targets have revealed a multi-step binding process that involves both conformational selection and induced fit. pnas.orgresearchgate.net

Conformational Selection: The neomycin molecule initially recognizes and binds to a pre-formed, high-energy conformation of the RNA. pnas.orgresearchgate.net The RNA molecule is inherently flexible and samples various shapes, and the drug selects one that is suitable for initial binding. nih.govnih.gov

Induced Fit: Following the initial association, the binding of neomycin induces further structural rearrangements in the RNA. pnas.orgresearchgate.net For example, interactions involving neomycin's amino groups can cause a rearrangement of the RNA backbone, leading to a more stable, tightly bound final complex. pnas.org

This two-step mechanism, revealed through the analysis of the binding energy landscape, highlights the dynamic interplay between the ligand and its RNA target. pnas.org The free-energy profiles show a steep gradient toward the final bound state, indicating a highly favorable binding process. pnas.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Neomycin A sulfate |

| Neomycin B |

| Neomycin C |

| Paromomycin |

| Ribostamycin |

| Neamine |

| Gentamicin |

| Kanamycin (B1662678) A |

| Tobramycin |

| Amikacin |

| Apramycin |

| Lividomycin A |

| Cisplatin |

| Erythromycin |

| Kasugamycin |

| Pactamycin |

| Tetracycline |

| Edeine |

| Streptomycin |

| Spectinomycin |

| Hygromycin B |

| Viomycin |

| Polymyxin B |

| Dexamethasone |

| Metronidazole |

| 2-deoxystreptamine (2-DOS) |

Interactions with Non Ribosomal Nucleic Acids

DNA Binding Characteristics

Neomycin A sulfate (B86663) exhibits distinct binding properties with various forms of DNA, primarily through non-intercalative mechanisms. The nature of this binding is highly dependent on the structure and sequence of the DNA molecule.

Research indicates that neomycin sulfate's interaction with double-stranded DNA (dsDNA) is characterized by groove binding. nih.govtandfonline.com Molecular docking studies and experimental data suggest that the molecule preferentially enters the minor groove of DNA. nih.govtandfonline.com This binding shows a degree of sequence specificity, with a preference for A-T rich regions. nih.govtandfonline.com The binding constant for neomycin sulfate with dsDNA is significantly larger than with single-stranded DNA (ssDNA), further supporting the groove binding model, as dsDNA offers a more defined structural groove for interaction. nih.govtandfonline.com

Beyond standard duplex DNA, neomycin has been identified as a highly effective agent for stabilizing DNA triple helix structures. nih.govscispace.com In this context, it selectively binds to the triplex's Watson-Hoogsteen (W-H) groove, which is larger than the grooves found in a standard duplex. nih.gov This interaction is also sequence-dependent, with a marked preference for the stabilization of T•A:T (TAT) triplets, although it can also accommodate C•G:C+ (CGC+) triplets. nih.govscispace.com The selectivity for the triplex groove over a duplex groove is a novel characteristic attributed to neomycin's specific shape and charge complementarity. nih.gov

A variety of spectroscopic and biophysical techniques have been employed to characterize the binding of neomycin sulfate to DNA. Fluorescence quenching studies using acridine (B1665455) orange as a probe have determined the binding to be static in nature. nih.govtandfonline.com These studies, along with isothermal titration calorimetry (ITC), have provided quantitative data on binding affinities. nih.govnih.gov

Circular dichroism (CD) spectroscopy reveals that upon binding, neomycin sulfate induces conformational changes in the DNA structure. This is observed as a decrease in the intensity of the positive band around 275 nm and an increase in the negative band near 245 nm. nih.govtandfonline.com Fourier-transform infrared (FT-IR) spectroscopy has also confirmed the interaction between the compound and DNA. nih.govtandfonline.com Furthermore, viscometric studies show that the relative viscosity of DNA remains almost unchanged in the presence of neomycin sulfate, which is strong evidence against an intercalation binding mode. nih.govtandfonline.com

| DNA Type | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| dsDNA | Fluorescence Quenching | Binding Constant (Ka) at 291 K | 6.70 × 10³ L·mol⁻¹ | nih.gov |

| ssDNA | Fluorescence Quenching | Binding Constant (Ka) at 291 K | 2.38 × 10³ L·mol⁻¹ | tandfonline.com |

| dsDNA | Calorimetry | ΔHθ | -31.98 kJ·mol⁻¹ | tandfonline.com |

| dsDNA | Calorimetry | ΔSθ | -34.91 J·mol⁻¹·K⁻¹ | tandfonline.com |

| Intramolecular Triplex DNA | Isothermal Titration Calorimetry (ITC) | Association Constant (Ka) | ~2 × 10⁵ M⁻¹ | nih.gov |

| Parallel G-quadruplex DNA | Isothermal Titration Calorimetry (ITC) | Association Constant (Ka) | 10⁵–10⁸ M⁻¹ | nih.gov |

The binding of neomycin sulfate has a discernible impact on the conformation of DNA, as evidenced by changes in CD spectra. nih.gov However, its effect on the thermal stability of standard dsDNA is minimal. DNA melting temperature (Tm) experiments show only a very slight increase in Tm upon the addition of neomycin sulfate. For instance, one study reported the Tm of DNA increasing from 87°C to approximately 88°C. tandfonline.com This lack of significant stabilization is consistent with a groove-binding mechanism rather than intercalation, where a ligand inserts itself between base pairs, typically leading to a substantial increase in Tm. tandfonline.com

In contrast, neomycin demonstrates a pronounced stabilizing effect on higher-order DNA structures. It is particularly effective at stabilizing DNA triple helices, showing greater efficacy than other known minor groove binders and polyamines. nih.gov This selective stabilization is dependent on factors such as pH and salt concentration. nih.govscispace.com

RNA Binding Beyond the Ribosomal A-Site

While its interaction with the 16S rRNA A-site is the basis of its antibiotic activity, neomycin also binds to a variety of other RNA structures, modulating their function. embopress.org Biophysical studies have revealed a general preference for A-form nucleic acid structures, which are characteristic of RNA duplexes. nih.gov

Neomycin has been shown to interact with a range of functionally important RNA motifs outside of the ribosome. This includes catalytic RNAs (ribozymes) such as self-splicing group I introns and small ribozymes. embopress.org The binding of neomycin can inhibit the activity of these ribozymes. embopress.org

Furthermore, neomycin interacts with viral RNA structures. For example, it can disrupt essential RNA-protein contacts necessary for HIV replication by binding to the Rev response element (RRE). embopress.orgnih.gov The binding to specific RNA aptamers—short nucleic acid sequences selected in vitro for high-affinity binding—has also been extensively studied. embopress.orgnih.gov In one such RNA aptamer, the presence of G-U wobble base pairs was found to widen the major groove, facilitating neomycin binding through a combination of electrostatic contacts and hydrogen bonds. nih.gov

Recent research has also focused on neomycin's interaction with riboswitches, which are regulatory segments of messenger RNA. Studies on a neomycin-sensing riboswitch aptamer have identified multiple distinct binding motifs. acs.orgnih.gov The binding of neomycin to these motifs stabilizes the functional structure of the aptamer, suggesting a mechanism for the gradual and fine-tuned regulation of gene expression in response to ligand concentration. nih.gov

| RNA Target | Methodology | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| HIV Rev response element (RRE) | Not Specified | Affinity | Micromolar (μM) range for derivatives | embopress.org |

| Various RNAs (general) | Affinity Chromatography | Dissociation Constant (Kd) | 0.5–1000 µM | nih.gov |

| Neomycin-sensing riboswitch | Mass Spectrometry / NMR | Stoichiometry | Up to 3 specific binding sites identified | nih.gov |

A significant "off-target" effect of neomycin is the modulation of RNA processing enzymes, most notably Ribonuclease P (RNase P). asm.orgnih.gov RNase P is an essential enzyme responsible for the maturation of transfer RNA (tRNA) by cleaving the 5' leader sequence of precursor-tRNA. nih.gov In bacteria, RNase P is a ribonucleoprotein, with its catalytic activity residing in its RNA component (rnpB). asm.orgnih.gov

Studies have demonstrated that neomycin sulfate can inhibit the function of bacterial RNase P. asm.orgnih.gov The mechanism of inhibition involves neomycin binding directly to the rnpB RNA component of the holoenzyme. asm.org This interaction interferes with the enzyme's ability to process precursor tRNA, thereby disrupting the supply of mature tRNAs for protein synthesis. asm.org This mode of action has been observed in various bacteria, including Staphylococcus aureus and Bacillus subtilis. asm.orgresearchgate.net The inhibition of this crucial step in tRNA biogenesis represents an additional antimicrobial mechanism of neomycin, distinct from its direct action on the ribosome. nih.gov

| Organism | Parameter | Value | Reference |

|---|---|---|---|

| Bacillus subtilis | IC₅₀ (Neomycin B) | 23 ± 3 µM | researchgate.net |

| Bacillus subtilis (in presence of competitor tRNA) | IC₅₀ (Neomycin B) | 110 ± 20 µM | researchgate.net |

| Staphylococcus aureus | Inhibition | Dose-dependent inhibition observed | asm.orgresearchgate.net |

Mechanisms of Resistance at the Molecular and Genetic Level

Enzymatic Modification of Neomycin A Sulfate (B86663) by Aminoglycoside-Modifying Enzymes

The most prevalent mechanism of acquired resistance to neomycin and other aminoglycosides is the enzymatic modification of the antibiotic molecule. nih.govresearchgate.net This modification, catalyzed by a diverse group of Aminoglycoside-Modifying Enzymes (AMEs), alters the structure of neomycin A sulfate, which diminishes its binding affinity for the ribosomal target. mdpi.com These enzymes are typically encoded by genes located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their rapid dissemination among bacterial populations. nih.govresearchgate.net

There are three main classes of AMEs, categorized by the type of chemical modification they catalyze:

Aminoglycoside N-acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to one of the amino groups of the aminoglycoside. mdpi.comnih.gov For the neamine (B104775) core of neomycin A, this modification can occur at various positions, sterically hindering its interaction with the 16S rRNA.

Aminoglycoside O-nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer a nucleotide monophosphate, typically an adenyl group from ATP, to a hydroxyl group on the antibiotic. mdpi.comnih.gov This addition of a bulky, negatively charged group drastically reduces the antibiotic's ability to bind to the negatively charged phosphate (B84403) backbone of rRNA.

Aminoglycoside O-phosphotransferases (APHs): This class of enzymes transfers a phosphate group from ATP to a hydroxyl group on the neomycin A molecule. mdpi.comnih.gov The resulting phosphorylation introduces a negative charge and steric bulk, which disrupts the electrostatic interactions essential for binding to the ribosomal A-site.

The specific enzyme determines which site on the neomycin A molecule is modified, leading to varying resistance profiles against different aminoglycosides. nih.gov

Table 1: Representative Aminoglycoside-Modifying Enzymes (AMEs) and Their Mechanisms

| Enzyme Class | Mechanism | Co-substrate | Target Site on Aminoglycoside |

|---|---|---|---|

| N-acetyltransferases (AACs) | Transfers an acetyl group | Acetyl-CoA | Amino (-NH₂) groups |

| O-nucleotidyltransferases (ANTs) | Transfers an adenyl group | ATP | Hydroxyl (-OH) groups |

| O-phosphotransferases (APHs) | Transfers a phosphate group | ATP | Hydroxyl (-OH) groups |

Alterations in Ribosomal Target Sites

Neomycin A exerts its antibacterial effect by binding to the aminoacyl-tRNA site (A-site) within the 16S rRNA of the bacterial 30S ribosomal subunit. patsnap.comnih.govnih.gov This binding disrupts protein synthesis by inducing codon misreading and inhibiting translocation. nih.govwikipedia.org Consequently, alterations to this target site can prevent or reduce the binding of this compound, leading to resistance.

Mutations in the bacterial 16S rRNA gene (rrs) are a well-documented, albeit less common, mechanism of high-level resistance to aminoglycosides. nih.govmednexus.org These mutations are often point substitutions at specific nucleotide positions within the A-site decoding region. oup.com Because bacteria typically have multiple copies of the rrs gene, a mutation must occur in most or all copies to confer a significant resistance phenotype, which can also impact cellular fitness. mednexus.org

Research using organisms like Mycobacterium smegmatis, which has only a single rRNA operon, has been instrumental in characterizing these mutations. nih.govoup.com Specific substitutions have been identified that decrease the susceptibility to the neomycin class of aminoglycosides.

Table 2: Characterized 16S rRNA Mutations Conferring Resistance to Neomycin/Neamine

| Organism | Mutation (E. coli numbering) | Effect on Neomycin Susceptibility | Reference |

|---|---|---|---|

| Mycobacterium abscessus | A1408G | High-level resistance | oup.com |

| Mycobacterium smegmatis | A1408G | High-level resistance | nih.gov |

| Mycobacterium smegmatis | G1491U | High-level resistance | nih.gov |

| Mycobacterium smegmatis | U1495A | Moderate resistance | nih.gov |

The A1408 position is particularly critical, as it forms a pseudo-base pair interaction with ring I of the neamine core, an interaction essential for stable binding. nih.gov Mutations at this site disrupt this key contact point, leading to high-level resistance.

While mutations in the 16S rRNA are a direct mechanism of resistance, modifications or mutations in ribosomal proteins that are part of the A-site can also influence antibiotic binding. These proteins help maintain the three-dimensional structure of the rRNA decoding center. Alterations in these proteins can indirectly affect the conformation of the A-site, thereby reducing the affinity of this compound for its target. This mechanism is generally considered to be less common and contributes to lower levels of resistance compared to rRNA mutations or enzymatic modification.

Efflux Pump Systems and Permeability Barriers

Reducing the intracellular concentration of an antibiotic is an effective resistance strategy. Bacteria achieve this through the use of efflux pumps and by leveraging their natural permeability barriers. nih.govpatsnap.com

Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics like this compound, out of the bacterial cell. mdpi.comnih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps are particularly significant. mdpi.comnih.gov These systems span both the inner and outer membranes and can expel antibiotics from the cytoplasm or the periplasm directly into the extracellular medium. nih.gov Overexpression of the genes encoding these pumps can lead to clinically significant levels of resistance to multiple classes of antibiotics, including aminoglycosides.

Furthermore, the cell envelope of bacteria, especially the complex outer membrane of Gram-negative organisms, serves as a formidable permeability barrier that restricts the uptake of many antibiotics. nih.govnih.gov The outer membrane prevents the passive diffusion of hydrophilic molecules like neomycin. While aminoglycosides can traverse this barrier, often through a "self-promoted uptake" pathway involving interaction with lipopolysaccharide, alterations that decrease membrane permeability can reduce the rate of drug entry. nih.gov This intrinsic barrier works synergistically with efflux pumps, as a slower rate of influx allows the pumps to be more effective at keeping the intracellular drug concentration below the therapeutic threshold. nih.gov

Molecular Mechanisms of Transporter-Mediated Efflux

One of the primary intrinsic defense mechanisms in bacteria against this compound is the active extrusion of the antibiotic from the cell via efflux pumps. These transport proteins, located in the bacterial cell membrane, recognize and expel a wide range of toxic compounds, including aminoglycosides.

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly significant. nih.govfrontiersin.orgnih.gov These pumps are typically tripartite systems, comprising an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. nih.govmdpi.com This structure allows for the direct expulsion of substrates from the cytoplasm or periplasm across both the inner and outer membranes to the exterior of the cell.

Key efflux pumps implicated in aminoglycoside resistance include:

AcrD: Found in Escherichia coli, AcrD is an RND-type transporter that has been shown to confer resistance to aminoglycosides, including neomycin. mcmaster.caasm.org Deletion of the acrD gene leads to increased susceptibility to neomycin, demonstrating its role in efflux-mediated resistance. asm.org The AcrD pump can capture aminoglycosides from both the cytoplasm and the periplasm, effectively functioning as a "periplasmic vacuum cleaner." nih.gov

MexXY-OprM: This tripartite efflux system in Pseudomonas aeruginosa is a major contributor to intrinsic aminoglycoside resistance. nih.gov The MexY component is the inner membrane transporter responsible for substrate recognition and transport. nih.gov

The activity of these pumps maintains a low intracellular concentration of this compound, preventing it from reaching its ribosomal target and inhibiting protein synthesis.

Table 1: Examples of Efflux Pumps Involved in Neomycin Resistance

| Efflux Pump System | Organism | Pump Family | Substrates Include |

|---|---|---|---|

| AcrD | Escherichia coli | RND | Neomycin, Kanamycin (B1662678), Gentamicin, Tobramycin asm.org |

| MexXY-OprM | Pseudomonas aeruginosa | RND | Aminoglycosides nih.gov |

| AdeABC | Acinetobacter baumannii | RND | Aminoglycosides, Tetracyclines, Fluoroquinolones mdpi.com |

Regulation of Efflux Pump Gene Expression

The expression of genes encoding efflux pumps is tightly regulated to ensure that they are produced when needed, for instance, in the presence of an antibiotic. This regulation can occur at the transcriptional level and is often controlled by local repressor proteins and global regulatory networks.

Local Regulators: Many RND efflux pump operons are controlled by an adjacent repressor gene. For example, the mexXY operon in P. aeruginosa is regulated by the repressor protein MexZ. nih.gov Mutations in the mexZ gene can lead to the overexpression of the MexXY-OprM pump, resulting in increased resistance to aminoglycosides. nih.gov

Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. In E. coli, the BaeSR and CpxAR two-component systems can induce the expression of the acrD gene. mcmaster.caoup.com

Global Regulators: Broader regulatory networks can also influence efflux pump expression. Inactivation of one efflux pump system can sometimes lead to the compensatory overexpression of other homologous pumps, indicating a complex interplay of regulatory signals within the cell. oup.com For example, mutations in the fusA1 gene, which encodes elongation factor G, and the amgRS genes, encoding a two-component system, have been shown to increase the expression of the mexXY efflux pump in P. aeruginosa. nih.govotago.ac.nz

Genetic Basis of Resistance Development and Spread

The genetic determinants of neomycin resistance are frequently located on mobile genetic elements, such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations.

Plasmid-Mediated Resistance Genes (e.g., Kanamycin Kinase)

Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through conjugation. wikipedia.org They often carry multiple antibiotic resistance genes, contributing to the spread of multidrug resistance. wikipedia.org

A predominant mechanism of plasmid-mediated resistance to this compound is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov Among the most clinically significant AMEs are the aminoglycoside phosphotransferases (APHs), also known as kanamycin kinases. wikipedia.orgebi.ac.uk

Aminoglycoside 3'-phosphotransferases (APH(3')): These enzymes catalyze the ATP-dependent phosphorylation of the 3'-hydroxyl group of the amino sugar ring of neomycin and other aminoglycosides. wikipedia.orgnih.gov This modification introduces a bulky, negatively charged phosphate group, which sterically hinders the binding of the antibiotic to its ribosomal target, rendering it inactive. wikipedia.org

The genes encoding these enzymes, such as aph(3')-Ia and aph(3')-IIa, are commonly found on plasmids and transposons like Tn5 and Tn903, facilitating their horizontal transfer. nih.govuniprot.org The neo gene, which encodes an aminoglycoside 3'-phosphotransferase, is a widely used selectable marker in molecular biology due to the resistance it confers to neomycin and kanamycin. toku-e.cominvivogen.com

Table 2: Common Plasmid-Mediated Aminoglycoside Phosphotransferases Conferring Neomycin Resistance

| Enzyme | Gene Example | Mechanism of Action |

|---|---|---|

| Aminoglycoside 3'-phosphotransferase I | aph(3')-Ia | Phosphorylation of the 3'-hydroxyl group nih.govresearchgate.net |

| Aminoglycoside 3'-phosphotransferase II | aph(3')-IIa | Phosphorylation of the 3'-hydroxyl group uniprot.orgresearchgate.net |

Chromosomal Resistance Mechanisms

While plasmid-mediated resistance is a major driver of the spread of neomycin resistance, chromosomal mechanisms also play a crucial role. These can arise from spontaneous mutations in existing genes or through the acquisition of resistance genes into the chromosome.

Mutations in Ribosomal Targets: Neomycin exerts its antibacterial effect by binding to the 16S rRNA component of the 30S ribosomal subunit, leading to mistranslation of mRNA. mcmaster.ca Mutations in the genes encoding 16S rRNA or ribosomal proteins can alter the structure of the antibiotic's binding site. This reduces the binding affinity of neomycin, thereby conferring resistance. However, high-level resistance often requires additional nonribosomal mutations. nih.gov

Chromosomally Encoded AMEs: While often plasmid-borne, genes for aminoglycoside-modifying enzymes can also be located on the bacterial chromosome. For instance, a novel aminoglycoside 3'-O-phosphotransferase gene, aph(3')-Id, has been identified on the chromosome of Kluyvera intermedia. frontiersin.org This enzyme demonstrates catalytic activity against neomycin, indicating that chromosomal genes can also be a source of enzymatic inactivation. frontiersin.org

The combination of mobile genetic elements carrying potent resistance genes and the potential for chromosomal mutations provides bacteria with a robust and adaptable arsenal to overcome the therapeutic effects of this compound.

Chemical Modifications and Analog Development for Research Probes

Synthetic Methodologies for Neomycin A Sulfate (B86663) Derivatives

The inherent structural complexity of neomycin A sulfate presents a significant challenge for total synthesis. However, its availability through fermentation provides a ready starting material for semisynthetic modifications. researchgate.netmdpi.com These modifications are crucial for developing derivatives that can overcome antibiotic resistance and serve as research probes to elucidate its mechanism of action.

Directed Synthesis of Analogs with Altered Functional Groups

Directed synthesis allows for the precise modification of this compound at specific positions to probe the function of individual chemical groups. A common strategy involves the N-acylation of the amino groups. For instance, the reaction of neomycin sulfate with di-tert-butyl dicarbonate (B1257347) can be used to protect the amino groups, allowing for subsequent selective modifications. researchgate.net

Another approach focuses on modifying the hydroxyl groups. For example, 4'-O-ethylation has been explored in combination with modifications at the N6′ and N6‴ positions. nih.gov The synthesis of these analogs often involves multi-step procedures with protection and deprotection of various functional groups to achieve regioselectivity. The introduction of moieties like the 2-hydroxyethyl group at the N6' position, a feature found in the semisynthetic aminoglycoside plazomicin, has been shown to be well-tolerated in terms of maintaining antibacterial activity. nih.gov

Furthermore, to circumvent enzymatic inactivation, modifications at the 5''-position have been extensively studied. nih.gov These include the introduction of amino, formamido, and ureido groups, which can influence both activity and selectivity. nih.gov The synthesis of such derivatives requires careful control of reaction conditions to favor modification at the desired hydroxyl group.

Chemo-Enzymatic Approaches to Structural Diversification

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel analogs. nih.gov This approach is particularly valuable for aminoglycosides, where enzymes from their biosynthetic pathways can be harnessed. acs.orgresearchgate.net For example, glycosyltransferases, such as KanM2, have been used to attach different sugar moieties to aminoglycoside scaffolds, leading to a diverse range of pseudo-trisaccharide analogs. researchgate.netresearchgate.net

This strategy often begins with the acid hydrolysis of commercially available aminoglycosides like neomycin to yield key intermediates, such as neamine (B104775) (composed of rings I and II). frontiersin.orgresearchgate.net These intermediates can then serve as acceptor substrates for enzymes that catalyze the addition of various sugar units. This method allows for the generation of analogs that would be difficult to access through purely chemical means. The substrate flexibility of some of these enzymes enables the creation of libraries of new compounds for structure-activity relationship studies. researchgate.net

Structure-Activity Relationships of Modified Analogs for Fundamental Activities

The development of this compound analogs has provided significant insights into the structural features crucial for its biological activity. By systematically altering different parts of the molecule, researchers can correlate specific chemical changes with effects on ribosomal binding and interactions with other nucleic acids.

Correlation Between Structural Changes and Ribosomal Binding Affinity

The primary target of neomycin is the A-site of the 16S ribosomal RNA (rRNA) in bacteria. nih.gov The binding affinity of neomycin and its analogs to this site is a key determinant of their antibacterial potency. Several structural features of neomycin are critical for this interaction:

Rings I and II (Neamine Core): The neamine core, consisting of rings I and II, is fundamental for binding to the A-site RNA. researchgate.net Specific interactions occur between the chemical groups of these rings and conserved nucleotides in the rRNA. researchgate.net

Amino Groups: The protonation state of the amino groups is crucial for binding. acs.org Studies have shown that the binding affinity of neomycin-class aminoglycosides to the A-site RNA is pH-dependent, with higher affinity at lower pH where the amino groups are more likely to be protonated. acs.org The number and location of these protonated amines directly impact the electrostatic contribution to binding. For example, paromomycin (B158545), which differs from neomycin by a single amino group, exhibits a reduced effect on ribosome and rRNA mobility, suggesting a weaker interaction. asm.orgnih.gov

5''-Modifications: Modifications at the 5''-position can have varied effects. While some modifications are well-tolerated in neomycin, others can reduce activity in related aminoglycosides by disrupting essential hydrogen bonds. nih.gov For instance, a 5''-amino modification can lead to a decrease in selectivity for the bacterial ribosome over the human cytosolic ribosome. nih.gov

| Modification Site | Structural Change | Impact on Ribosomal Binding Affinity | Reference(s) |

| Ring IV | Absence of the ring (e.g., in ribostamycin) | Decreased affinity | acs.org |

| 6'-amino group | Replacement of hydroxyl with amino group (neomycin vs. paromomycin) | Increased affinity | acs.orgasm.org |

| 5''-position | Addition of an amino group | Can reduce selectivity for bacterial ribosome | nih.gov |

| 4'-position | Introduction of a 4'-O-ethyl group | Can affect ribosomal activity and selectivity | nih.gov |

| N6' and N6''' positions | Addition of a 2-hydroxyethyl group | Generally well-tolerated, can enhance selectivity | nih.gov |

Impact on Non-Ribosomal Nucleic Acid Interactions

While the ribosome is the primary target of neomycin, it is also known to interact with other nucleic acid structures. These interactions are generally less specific than the binding to the ribosomal A-site but can still have biological implications.

Studies have investigated the binding of neomycin sulfate to DNA. nih.gov These interactions are primarily driven by electrostatic forces, with the positively charged amino groups of neomycin interacting with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Molecular docking studies suggest that neomycin can bind to the minor groove of DNA, particularly in A-T rich regions. nih.gov The binding affinity to double-stranded DNA is generally higher than to single-stranded DNA. nih.gov

Furthermore, neomycin has been shown to bind to phosphoinositides, which are important signaling molecules in cell membranes. researchgate.net This interaction is also largely electrostatic in nature. Fluorescently labeled neomycin has been used as a probe to study the distribution of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in membranes. researchgate.net

Design of Fluorescent or Tagged Probes for Binding and Localization Studies

To visualize and quantify the binding of neomycin to its targets, researchers have developed fluorescently labeled derivatives. These probes are invaluable tools for studying the localization of the antibiotic within cells and for high-throughput screening of new analogs. nih.gov

A common approach is to conjugate a fluorescent dye, such as fluorescein (B123965) or coumarin (B35378), to the neomycin molecule. researchgate.net For example, fluorescein-labeled neomycin (F-neo) has been used in displacement assays to measure the affinity of unlabeled neomycin dimers for the rRNA A-site. nih.gov In this assay, the displacement of the fluorescent probe by a competing ligand results in a change in fluorescence, which can be used to determine the binding affinity of the competitor.

Fluorescent neomycin probes have also been instrumental in studying its interaction with non-ribosomal targets. For instance, neomycin labeled with fluorescein or coumarin has been successfully used to detect PI(4,5)P2 in model phospholipid membranes, allowing for the visualization of its distribution. researchgate.net

Another strategy involves the use of dabsyl chloride to create a chromophoric derivative of neomycin, which can be quantified using thin-layer chromatography and densitometry. researchgate.net While not a fluorescent probe in the traditional sense, this method allows for the sensitive detection and quantification of neomycin derivatives.

The design of these probes requires careful consideration of the attachment point of the tag to ensure that it does not significantly interfere with the binding of the neomycin scaffold to its target. The linker connecting the tag to the antibiotic can also influence the properties of the probe.

| Probe Name | Fluorophore/Tag | Application | Reference(s) |

| Fluorescein-neomycin (F-neo) | Fluorescein | rRNA A-site binding assays, screening of neomycin dimers | nih.gov |

| Coumarin-labeled neomycin | Coumarin | Detection of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in membranes | researchgate.net |

| Dabsyl-neomycin | Dabsyl chloride | Quantitative determination by thin-layer chromatography | researchgate.net |

| Acridine (B1665455) orange (as a probe) | Acridine orange | Studying the interaction of neomycin with DNA via fluorescence quenching | nih.gov |

Table of Mentioned Compounds

Neomycin Dimer Compounds: Synthesis and Characterization of Fundamental Biological Activities

The development of neomycin dimer compounds has emerged as a significant strategy in chemical biology to create research probes with enhanced affinity and selectivity for nucleic acid targets. By covalently linking two neomycin units, researchers have successfully generated molecules with novel biological properties, overcoming some of the limitations of the monomeric aminoglycoside. The synthesis of these dimers often employs versatile chemical strategies, such as "click chemistry," allowing for the systematic variation of the linker that connects the two neomycin moieties. This approach has been instrumental in studying how the length and chemical nature of the linker influence the biological activity of the resulting dimer.

The primary rationale for dimerizing neomycin stems from the observation that neomycin can have multiple binding sites on RNA targets. nih.govacs.org For instance, neomycin has been shown to possess at least two binding sites on the Human Immunodeficiency Virus (HIV) Trans-Activation Responsive (TAR) RNA. nih.govacs.org One site is located below the trinucleotide bulge, while the second is in the upper stem or hairpin region. acs.org Dimerization aims to bridge these sites, thereby increasing binding affinity and specificity through a chelate-like effect. nih.gov

Synthesis of Neomycin Dimers

A prominent and efficient method for synthesizing neomycin dimers is the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.govacs.org This high-yielding and robust approach allows for the creation of a library of dimers with diverse linkers. nih.gov The general synthetic scheme involves preparing a protected neomycin azide (B81097) from commercially available neomycin B. nih.gov This azide is then coupled with a variety of dialkyne compounds, which serve as the linkers, to produce the triazole-linked neomycin dimers. nih.gov

Researchers have synthesized neomycin dimers with different linker types, including:

Triazole-based linkers: Formed via click chemistry, these linkers have been varied in length and functionality to optimize RNA binding. nih.govacs.org

Urea and Thiourea-based linkers: These have also been used to connect neomycin units, and the resulting dimers show different biological activity profiles compared to triazole-linked dimers. nih.gov

Arginine-containing linkers: A series of neomycin B dimers have been synthesized with linkers containing L-arginine, attached via solid-phase peptide chemistry to a core triazole-linked dimer. nih.gov

Disulfide linkers: In some studies, neomycin has been dimerized using a disulfide-containing chain. rsc.org

Starting from neomycin B, a protected neamine monomer can be efficiently produced in a multi-step synthesis. acs.orgresearchgate.net This monomer can then be used in coupling reactions with activated diacids to form dimers. acs.orgresearchgate.net Following deprotection, the final neamine dimer is obtained. acs.orgresearchgate.net

Characterization of Fundamental Biological Activities

The fundamental biological activities of neomycin dimers have been extensively characterized, with a primary focus on their interaction with RNA and their resulting antibacterial and antiviral potential.

RNA Binding Affinity and Selectivity:

Neomycin dimers consistently demonstrate significantly higher binding affinity for RNA targets compared to monomeric neomycin. nih.govnih.gov This enhanced affinity has been studied using several spectroscopic and biophysical techniques, including UV thermal denaturation, Fluorescent Intercalator Displacement (FID) assays, and Fluorescence Resonance Energy Transfer (FRET). nih.govacs.org

HIV TAR RNA: A key target for neomycin dimers has been the HIV-1 TAR RNA, a 59-base pair stem-loop structure crucial for viral replication. nih.gov FID and FRET competition assays revealed that neomycin dimers bind to HIV TAR RNA with nanomolar affinity, whereas neomycin itself shows only weak binding. nih.govnih.gov The IC₅₀ values for neomycin dimers fall within the range of 36–99 nM, which is comparable to the Tat-TAR binding IC₅₀ of 56 nM. nih.gov In contrast, the IC₅₀ value for neomycin is much higher at 417 ± 115 nM. acs.orgnih.gov UV thermal denaturation studies also show that neomycin dimers significantly increase the melting temperature (Tm) of HIV TAR RNA by up to 10 °C, indicating a stabilizing interaction. nih.gov Interestingly, dimers with shorter linkers generally exhibit a higher affinity for HIV TAR RNA. nih.govacs.org

Ribosomal RNA (rRNA): The aminoacyl-tRNA recognition region (A-site) of the ribosome is the primary target for aminoglycoside antibiotics. nih.gov The affinity of neomycin dimer libraries for the rRNA A-site has been evaluated using high-throughput screens that measure the displacement of a fluorescently labeled neomycin (F-neo) probe. nih.gov Dimers connected by L-arginine-containing linkers bind with higher affinity to model A-site RNAs compared to neomycin, with IC₅₀ values in the range of ~40–70 nM. rsc.org These studies also revealed that certain linker lengths can confer a degree of selectivity for the bacterial A-site over the human analogue. nih.govrsc.org

Antibacterial Activity:

The antibacterial properties of neomycin dimers are highly dependent on the structure of the linker. nih.gov Growth inhibition assays against various bacterial strains have been used to characterize their activity. nih.gov

Activity Against Resistant Strains: Some neomycin dimers have shown activity against neomycin-resistant bacterial strains. nih.gov For example, triazole-linked dimers were the most effective class against a resistant strain of S. pyogenes. nih.gov It has also been reported that triazole linkages can help the dimers resist modification by aminoglycoside-modifying enzymes (AMEs), which are a common cause of bacterial resistance. nih.govresearchgate.net

Antiviral Activity:

The high-affinity binding of neomycin dimers to the HIV TAR RNA has been correlated with promising anti-HIV activity. nih.gov By binding to TAR RNA, the dimers are expected to lock the RNA in a conformation that weakens the crucial Tat-TAR protein-RNA interaction through an allosteric mechanism, thereby inhibiting viral replication. nih.gov Cytopathic effect studies using MT-2 cells have indicated that several of the dimers with high affinity for TAR RNA show potential as anti-HIV agents. nih.gov

Data Tables

Table 1: Binding Affinity of Neomycin Dimers to HIV-1 TAR RNA

| Compound Class | Linker Characteristics | IC₅₀ Range (nM) | Change in Melting Temp. (ΔTm) | Reference |

|---|---|---|---|---|

| Neomycin (monomer) | N/A | 417 ± 115 | Low | acs.orgnih.gov |

| Neomycin Dimers | Triazole Linkers | 36 - 99 | Up to 10 °C | nih.govacs.orgnih.gov |

| Neomycin Dimers | Shorter Linkers | Higher Affinity | Higher Stabilization | nih.govacs.org |

Table 2: Antibacterial Activity of Neomycin Dimer Classes against Susceptible Strains

| Dimer Linker Class | Average Growth Inhibition | General Efficacy | Notable Compounds | Reference |

|---|---|---|---|---|

| Thiourea | >80% | Broadest spectrum of activity | - | nih.gov |

| Triazole | ≥40-60% (for some strains) | Moderate and varied efficacy | DPA 52 (most effective in class) | nih.gov |

Advanced Analytical and Biophysical Methodologies in Neomycin a Sulfate Research

Spectroscopic Techniques for Molecular Characterization

Spectroscopy plays a pivotal role in defining the molecular identity and characteristics of neomycin A sulfate (B86663). Various spectroscopic methods provide complementary information, from atomic-level structural details to electronic transitions and vibrational modes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of neomycin A sulfate. mdpi.comwdh.ac.id Techniques such as 1H, 13C, and 15N NMR, often employed in multidimensional experiments like COSY, TOCSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals within the molecule. acs.orgnih.govresearchgate.net These assignments are fundamental for confirming the stereochemistry and glycosidic linkages that define the neomycin A structure.

Recent research has utilized pH-titration evaluation of 1H, 13C, and 15N NMR chemical shifts to determine the individual pKa values of the amino groups in neomycin. acs.orgnih.gov This information is critical for understanding the molecule's charge state at different pH values, which in turn influences its biological activity and interaction with binding partners. For instance, NMR titration curves of neomycin have provided precise pKa values for each of its six amino groups. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Neomycin in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1' | 5.78 | C-1' |

| H-2' | 3.82 | C-2' |

| H-3' | 3.65 | C-3' |

| H-4' | 3.92 | C-4' |

| H-5' | 3.55 | C-5' |

| H-6' | 3.30, 3.75 | C-6' |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Impurity Profiling and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used for identifying and characterizing neomycin A and its related impurities. researchgate.net This method involves the ionization of the analyte, selection of a specific parent ion, fragmentation of that ion, and analysis of the resulting daughter ions. The fragmentation patterns are unique to the molecular structure and can be used to differentiate between closely related aminoglycosides and their degradation products.

In the context of impurity profiling, HPLC coupled with MS/MS (HPLC-MS/MS) is a powerful combination. researchgate.neteuropa.eudntb.gov.ua It allows for the separation of neomycin A from other neomycin components (B and C) and potential impurities like neamine (B104775). researchgate.net The subsequent MS/MS analysis provides structural confirmation of these separated compounds. Research has detailed the characteristic MS/MS spectra of neomycin and its impurities, which serve as a reference for quality control. researchgate.net

Table 2: Common Impurities of Neomycin Identified by MS/MS

| Impurity | Molecular Weight | Typical Fragmentation Ions (m/z) |

|---|---|---|

| Neamine | 322.3 | Varies with ionization method |

| Neomycin C | 614.6 | Varies with ionization method |

| Paromamine | 479.5 | Varies with ionization method |

Note: Fragmentation patterns are highly dependent on the specific MS/MS instrumentation and conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for studying the interactions of this compound with other molecules and for basic characterization. imgroupofresearchers.comnih.gov

Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule's functional groups. scholarsresearchlibrary.com In studies of neomycin, FT-IR analysis can confirm the presence of key chemical bonds and can be used to investigate interactions with other substances, such as polymers in drug delivery systems. scholarsresearchlibrary.com The absence of significant shifts in the characteristic peaks of neomycin when mixed with other excipients can indicate a lack of chemical interaction. scholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is based on the absorption of UV or visible light by chromophores within a molecule, leading to electronic transitions. imgroupofresearchers.com While neomycin itself has a weak chromophore, it can be derivatized to allow for UV-Vis detection. ekb.eg More commonly, UV-Vis spectroscopy is used to study the interaction of neomycin with other molecules. For example, the binding of neomycin to metal ions or other organic compounds can lead to changes in the UV-Vis spectrum, which can be used to characterize the binding event. mdpi.com Studies have shown an absorption maximum for neomycin sulfate at around 310 nm in certain conditions, which can be utilized for quantification. scholarsresearchlibrary.comimpactfactor.org

Chromatographic Separation and Quantification in Research Contexts

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound in various matrices. These methods are essential for ensuring the purity and quality of the compound in research and pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the analysis of neomycin. nih.govresearchgate.netresearchgate.netoamjms.eu Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of neomycin components. researchgate.net Due to the lack of a strong UV chromophore, detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed. ekb.eg Alternatively, detection methods such as mass spectrometry (as in HPLC-MS/MS) or pulsed amperometric detection (PAD) can be used. researchgate.netresearchgate.net

HPLC methods have been developed and validated for the simultaneous estimation of neomycin and other active ingredients in pharmaceutical formulations. scribd.com These methods are validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. researchgate.netoamjms.eu

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer and Methanol (e.g., 50:50) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (post-derivatization) or MS |

| Retention Time | ~2.4 min (variable) |

Source: researchgate.netscribd.com

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Applications

Gas Chromatography (GC) is less commonly used for neomycin analysis due to the compound's low volatility and thermal instability. psu.edu To be analyzed by GC, neomycin must first be derivatized to increase its volatility. psu.edu This process can be complex and may introduce variability. However, GC coupled with mass spectrometry (GC-MS/MS) has been used for the detection of neomycin residues in certain samples, such as in animal-derived foods. mdpi.com